Evidence 1: BMT-145027 Binds a Non-MPEP Allosteric Site Distinct from VU0364289 and CDPPB
BMT-145027 is the first mGluR5 PAM characterized as engaging a non-MPEP allosteric binding site, differentiating it from MPEP-site PAMs such as VU0364289 and CDPPB [1]. Binding competition studies with [3H]-methoxyPyEP (a radioligand that binds the MPEP site) demonstrate that BMT-145027 does not displace binding at concentrations up to 5 nM of the radioligand, confirming its non-MPEP site mechanism [2]. This site divergence produces a distinct receptor conformation that may yield a unique pharmacology profile compared to established MPEP-site PAMs [3].
| Evidence Dimension | Allosteric binding site identity |
|---|---|
| Target Compound Data | Non-MPEP site (does not displace [3H]-methoxyPyEP binding) |
| Comparator Or Baseline | VU0364289: MPEP site binder (Ki not reported; EC50 = 1.6 μM); CDPPB: MPEP site binder (Ki = 3760 ± 430 nM) |
| Quantified Difference | Qualitative site distinction: BMT-145027 = non-MPEP site; VU0364289 and CDPPB = MPEP site |
| Conditions | [3H]-methoxyPyEP competition binding assay in mGluR5-expressing HEK-293 cell membranes |
Why This Matters
Non-MPEP site binding enables interrogation of mGluR5 allosteric pharmacology orthogonal to classical MPEP-site PAMs, reducing confounding effects when dissecting receptor signaling mechanisms.
- [1] Hill MD, et al. ACS Med Chem Lett. 2016;7(12):1082-1086. SAR studies culminated in the first non-MPEP site PAM, 1H-pyrazolo[3,4-b]pyridine 31 (BMT-145027). View Source
- [2] GLPBIO. BMT-145027 Kinase Experiment Data. Competition binding experiments performed using a single concentration (5 nM) of [3H]-MethoxyPyEP. View Source
- [3] Mueller R, et al. Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5. A non-MPEP PAM should present a novel ligand-receptor conformation at the cell surface and as a result have the potential to generate a unique pharmacology profile. View Source
